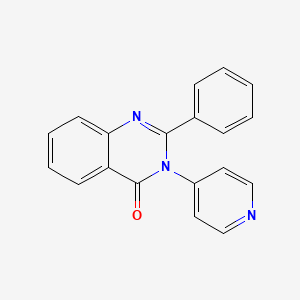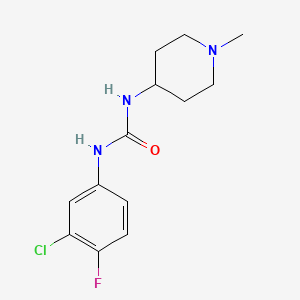
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as CFMPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFMPU is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
作用機序
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine to its binding sites. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which triggers downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea acts as a selective antagonist of the NMDA receptor by binding to its ion channel pore and preventing the influx of calcium ions into the postsynaptic neuron. This leads to the modulation of glutamate neurotransmission and the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to modulate glutamate neurotransmission and downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes. In animal studies, N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to improve cognitive deficits in models of schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea is a selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One potential direction is the development of more potent and selective NMDA receptor antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another potential direction is the investigation of the potential role of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea in modulating synaptic plasticity and learning and memory processes in the brain. Additionally, the development of more efficient synthesis methods for N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea could facilitate its use in lab experiments.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea involves the reaction of 3-chloro-4-fluoroaniline with N-methylpiperidine-4-carboxylic acid, followed by the addition of carbonyldiimidazole and urea. The resulting product is then purified by recrystallization to obtain pure N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. The selective antagonism of the NMDA receptor by N-(3-chloro-4-fluorophenyl)-N'-(1-methyl-4-piperidinyl)urea has been shown to modulate glutamate neurotransmission, which is dysregulated in these disorders.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O/c1-18-6-4-9(5-7-18)16-13(19)17-10-2-3-12(15)11(14)8-10/h2-3,8-9H,4-7H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEFUADOPACJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5750033.png)
![isopropyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5750040.png)
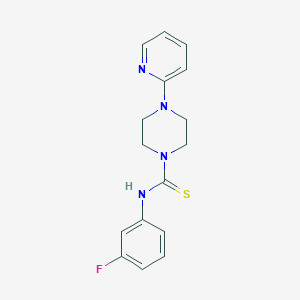
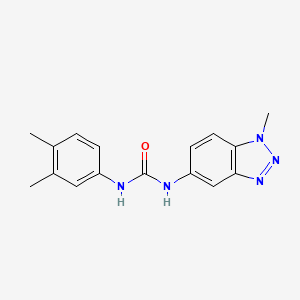
![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5750072.png)
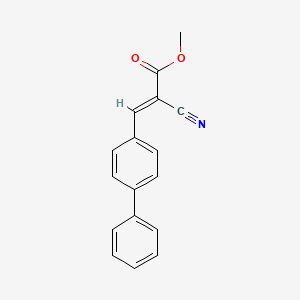
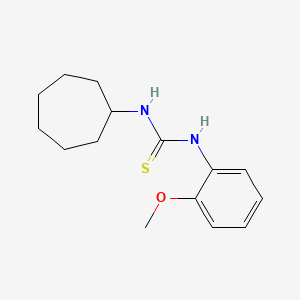
![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)

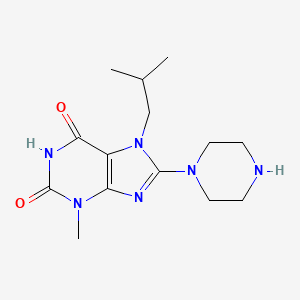
![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)
